![molecular formula C25H32N6O4 B2988900 2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-(2-methoxyethyl)acetamide CAS No. 1105232-05-0](/img/structure/B2988900.png)
2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-(2-methoxyethyl)acetamide
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Overview
Description
2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-(2-methoxyethyl)acetamide is a useful research compound. Its molecular formula is C25H32N6O4 and its molecular weight is 480.569. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Heterocyclic Applications
Research has demonstrated the utility of related structures in synthesizing a wide range of heterocyclic compounds with potential biological activities. For instance, the synthesis of new heterocycles incorporating the antipyrine moiety has been explored, leading to the development of compounds with antimicrobial properties (Bondock et al., 2008). This study highlights the versatility of such compounds in generating diverse chemical structures with significant biological applications.
Antimicrobial Activity
The antimicrobial activities of compounds derived from similar structural frameworks have been extensively studied. For example, the synthesis of new heterocycles incorporating specific moieties has shown promising antimicrobial agents (Bondock et al., 2008). These compounds have been evaluated against a variety of microbial strains, indicating their potential as novel antimicrobial agents.
Therapeutic Applications
In the realm of therapeutic applications, derivatives of the compound have been investigated for their potential in treating neurological conditions such as Alzheimer's disease. A study detailed the synthesis and biological evaluation of 1H-pyrazolo[3,4-b]pyridine derivatives as selective and potent acetylcholinesterase inhibitors and amyloid β aggregation inhibitors, offering a multifunctional therapeutic approach against Alzheimer's disease (Umar et al., 2019). This research underscores the compound's relevance in developing treatments for neurodegenerative diseases.
Mechanism of Action
Target of Action
The primary target of this compound is the Thyroid Hormone Receptor β . This receptor plays a crucial role in regulating the body’s metabolic rate, heart and digestive functions, muscle control, brain development, and bone maintenance.
Mode of Action
The compound acts as a highly selective agonist for the Thyroid Hormone Receptor β . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the Thyroid Hormone Receptor β, activating it.
Result of Action
The activation of the Thyroid Hormone Receptor β by this compound leads to changes in metabolic processes. This can result in the treatment of conditions such as dyslipidemia , which involves abnormal amounts of lipids in the blood.
properties
IUPAC Name |
N-(2-methoxyethyl)-2-[4-(3-oxo-2-phenyl-5-propan-2-ylpyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N6O4/c1-18(2)30-15-20(23-21(16-30)25(34)31(27-23)19-7-5-4-6-8-19)24(33)29-12-10-28(11-13-29)17-22(32)26-9-14-35-3/h4-8,15-16,18H,9-14,17H2,1-3H3,(H,26,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGATVAYYXSZIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-(2-methoxyethyl)acetamide |
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